psi-Tectorigenina

Descripción general

Descripción

Psi-Tectorigenin: is an O-methylated isoflavone, a type of flavonoid. It is a naturally occurring compound that can be isolated from various sources, including the plants Belamcanda chinensis and Dalbergia sissoo, as well as from the bacterium Nocardiopsis sp. and the mold Stemphilium sp. No. 644

Aplicaciones Científicas De Investigación

Pharmacological Properties

psi-Tectorigenin has been studied extensively for its potential therapeutic applications due to its ability to modulate various biological pathways. Key areas of interest include:

- Anticancer Activity : psi-Tectorigenin exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of prostate cancer cells by inducing cell cycle arrest and upregulating estrogen receptor beta (ERβ) . In vitro studies have demonstrated an IC50 value of 0.08 μM against these cells .

- Anti-inflammatory Effects : The compound has been reported to suppress pro-inflammatory cytokines such as TNF-α and IL-6 in monocytes exposed to lung cancer cells, suggesting its potential in managing inflammatory responses associated with cancer .

- Neuroprotective Effects : psi-Tectorigenin's ability to protect neuronal cells from oxidative stress and apoptosis positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease .

Prostate Cancer Research

A study conducted on LNCaP prostate cancer cells revealed that treatment with psi-Tectorigenin resulted in significant growth inhibition and induced G1 phase cell cycle arrest. The upregulation of ERβ was noted as a critical factor in mediating these effects .

Inflammatory Response Modulation

In a model involving lung cancer cells, psi-Tectorigenin was shown to inhibit the secretion of pro-inflammatory cytokines from monocytes. This suggests its potential utility in therapies aimed at reducing inflammation associated with tumor progression .

Neuroprotection

In vitro studies have demonstrated that psi-Tectorigenin can protect neuronal cells from apoptosis induced by oxidative stress. This property highlights its potential application in neurodegenerative disease models .

Data Summary

Mecanismo De Acción

Target of Action

Psi-Tectorigenin is an O-methylated isoflavone, a type of flavonoid . It has been found to inhibit the activation of phospholipase C induced by the epidermal growth factor (EGF) in human epidermoid carcinoma A431 cells . Therefore, its primary target is the EGF-induced phospholipase C pathway.

Mode of Action

It is known that it can inhibit the egf-induced activation of phospholipase c . This suggests that psi-Tectorigenin may interact with its targets by blocking the signaling pathways that are activated by EGF.

Biochemical Pathways

Psi-Tectorigenin affects the EGF-induced phospholipase C pathway . This pathway is involved in the regulation of various cellular processes, including cell proliferation and differentiation. By inhibiting this pathway, psi-Tectorigenin may affect these cellular processes.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that the main metabolic pathways in rats for Tectorigenin, a compound related to psi-Tectorigenin, are glucuronidation, sulfation, demethylation, and methoxylation . It exhibits poor bioavailability

Result of Action

Given its inhibition of the egf-induced phospholipase c pathway , it is likely that psi-Tectorigenin affects cell proliferation and differentiation

Action Environment

It is known that the compound can be isolated from various plants and microorganisms, suggesting that it may be stable in a variety of environmental conditions

Análisis Bioquímico

Biochemical Properties

Psi-Tectorigenin has been identified as an inhibitor of phosphatidylinositol turnover induced by epidermal growth factor in A431 cells . It inhibits the conversion of phosphatidylinositol with an IC50 of about 1 μg/ml . Therefore, its inhibitory activity is six times that of genistein or orobol .

Cellular Effects

When added to cultured A431 cells, psi-Tectorigenin inhibits the renewal of phosphatidylinositol without inhibiting the tyrosine protein kinase of the epidermal growth factor receptor . This suggests that psi-Tectorigenin can influence cell function by modulating phosphatidylinositol turnover.

Molecular Mechanism

Psi-Tectorigenin exerts its effects at the molecular level by inhibiting the conversion of phosphatidylinositol . This inhibition does not affect the tyrosine protein kinase of the epidermal growth factor receptor, indicating that psi-Tectorigenin is a specific inhibitor of phosphatidylinositol turnover .

Temporal Effects in Laboratory Settings

The effects of psi-Tectorigenin on phosphatidylinositol turnover in A431 cells have been observed over time in laboratory settings

Metabolic Pathways

The main metabolic pathways in rats for psi-Tectorigenin are glucuronidation, sulfation, demethylation, and methoxylation . It exhibits poor bioavailability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Psi-Tectorigenin can be synthesized through several methods. One common approach involves the isomerization of tectorigenin under alkaline conditions. This process typically uses alcoholic potash or alcoholic potassium ethylate by reflux .

Industrial Production Methods: In industrial settings, psi-Tectorigenin can be extracted from plants with high tectorigenin content, such as Belamcandae Rhizoma and Puerariae Flos. The extraction methods include impregnation, ultrasonic extraction, and reflux extraction, with methanol, ethanol, and their aqueous solutions being the most commonly used solvents .

Análisis De Reacciones Químicas

Types of Reactions: Psi-Tectorigenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Comparación Con Compuestos Similares

Tectorigenin: A closely related flavonoid with similar pharmacological properties.

Genistein: Another isoflavone known for its anticancer and antioxidant activities.

Daidzein: An isoflavone with estrogenic and anti-inflammatory effects.

Uniqueness: Psi-Tectorigenin is unique due to its specific molecular structure, which includes an O-methyl group. This structural feature contributes to its distinct pharmacological profile and makes it a valuable compound for research and therapeutic applications.

Actividad Biológica

Psi-Tectorigenin, a natural flavonoid aglycone, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, antidiabetic, hepatoprotective, antimicrobial, and cardioprotective effects. This article provides a detailed overview of the biological activities of psi-tectorigenin, supported by research findings and case studies.

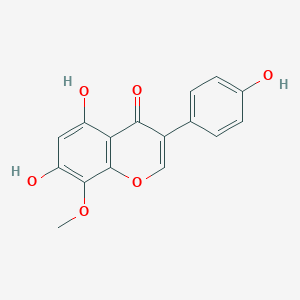

Chemical Structure and Sources

Psi-Tectorigenin is an O-methylated isoflavone with the chemical formula . It can be isolated from various plant sources such as Belamcanda chinensis and Dalbergia sissoo, as well as from certain bacteria and molds like Nocardiopsis sp. and Stemphilium sp. . Its structural similarity to other isoflavones enhances its potential health benefits.

1. Antioxidant Properties

Psi-Tectorigenin exhibits significant antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes such as catalase and superoxide dismutase. This property is crucial in reducing oxidative stress in cells .

2. Anticancer Effects

Research indicates that psi-tectorigenin has anticancer properties. It has been shown to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated its anti-proliferative effects against human hepatocellular carcinoma HepG2 cells .

Table 1: Summary of Anticancer Studies on Psi-Tectorigenin

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Wang et al. (2020) | HepG2 | 200 µM | Induced apoptosis |

| Li et al. (2021) | HL-60 | 100 µM | Inhibited proliferation |

3. Antidiabetic Activity

Psi-Tectorigenin has shown potential in managing diabetes by improving insulin sensitivity and reducing blood glucose levels in animal models. Further research is needed to clarify its mechanisms of action in diabetes treatment .

4. Hepatoprotective Effects

The compound has demonstrated hepatoprotective properties by preventing liver damage in models of hepatic fibrosis. It appears to alleviate fat accumulation and promote bile acid circulation through anti-inflammatory mechanisms .

Table 2: Hepatoprotective Studies

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Zhang et al. (2020) | Mice with fatty liver disease | 60 mg/kg | Reduced liver fat accumulation |

| Liu et al. (2021) | Hepatic stellate cells | 50 µM | Inhibited cell proliferation |

5. Antimicrobial Activity

Psi-Tectorigenin exhibits antimicrobial properties against various pathogens, making it a candidate for treating microbial infections. The specific mechanisms of action are still under investigation .

6. Cardioprotective Effects

Research suggests that psi-tectorigenin may protect against heart diseases by modulating calcium signaling and inhibiting inflammatory pathways involved in cardiac injury .

Table 3: Cardioprotective Studies

| Study | Model | Dose | Effect |

|---|---|---|---|

| Chen et al. (2021) | Ischemic rats | 25 mg/kg | Reduced myocardial damage |

| Liu et al. (2020) | Cardiac cells | 10 µM | Inhibited apoptosis |

The precise mechanisms underlying the biological activities of psi-tectorigenin are not fully understood but are believed to involve modulation of various signaling pathways:

- Antioxidant Mechanism: Enhances antioxidant enzyme activity.

- Anticancer Mechanism: Induces apoptosis via mitochondrial pathways.

- Anti-inflammatory Mechanism: Modulates NF-κB signaling pathways.

- Hepatoprotective Mechanism: Activates PPARγ and inhibits pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the therapeutic potential of psi-tectorigenin:

- A study conducted on diabetic rats demonstrated that administration of psi-tectorigenin significantly lowered fasting blood glucose levels and improved lipid profiles.

- In a clinical trial involving patients with chronic liver disease, psi-tectorigenin supplementation was associated with reduced liver enzyme levels and improved liver function tests.

Propiedades

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-15-12(19)6-11(18)13-14(20)10(7-22-16(13)15)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLQOGTYNFVQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156899 | |

| Record name | Psi-tectorigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isotectorigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13111-57-4 | |

| Record name | ψ-Tectorigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13111-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | psi-Tectorigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013111574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psi-tectorigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSI-TECTORIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HXB4THX7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.